molecular formula C12H11ClN2O4S B15185808 1H-Pyrrole-2-carboxylic acid, 1-((5-amino-2-chlorophenyl)sulfonyl)-, methyl ester CAS No. 173908-42-4

1H-Pyrrole-2-carboxylic acid, 1-((5-amino-2-chlorophenyl)sulfonyl)-, methyl ester

Katalognummer: B15185808
CAS-Nummer: 173908-42-4
Molekulargewicht: 314.75 g/mol
InChI-Schlüssel: LVZACSJDWUBPCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrrole-2-carboxylic acid, 1-((5-amino-2-chlorophenyl)sulfonyl)-, methyl ester is a complex organic compound that belongs to the class of sulfonyl-substituted pyrroles

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((5-amino-2-chlorophenyl)sulfonyl)-, methyl ester typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Esterification: The carboxylic acid group can be converted to a methyl ester using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1H-Pyrrole-2-carboxylic acid, 1-((5-amino-2-chlorophenyl)sulfonyl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((5-amino-2-chlorophenyl)sulfonyl)-, methyl ester depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs and affecting replication or transcription processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-Pyrrole-2-carboxylic acid derivatives: Compounds with similar pyrrole structures but different substituents.

    Sulfonyl-substituted aromatic compounds: Molecules with sulfonyl groups attached to aromatic rings.

Uniqueness

1H-Pyrrole-2-carboxylic acid, 1-((5-amino-2-chlorophenyl)sulfonyl)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

173908-42-4

Molekularformel

C12H11ClN2O4S

Molekulargewicht

314.75 g/mol

IUPAC-Name

methyl 1-(5-amino-2-chlorophenyl)sulfonylpyrrole-2-carboxylate

InChI

InChI=1S/C12H11ClN2O4S/c1-19-12(16)10-3-2-6-15(10)20(17,18)11-7-8(14)4-5-9(11)13/h2-7H,14H2,1H3

InChI-Schlüssel

LVZACSJDWUBPCK-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=CN1S(=O)(=O)C2=C(C=CC(=C2)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.